4-{1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carbonyl}thiomorpholine
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Overview
Description
The compound “4-{1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carbonyl}thiomorpholine)” is a complex organic molecule that features multiple functional groups, including a pyrazole ring, a pyridine ring, an oxadiazole ring, and a thiomorpholine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
It’s known that 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond . This property might be actively employed in its interaction with its targets.
Biochemical Pathways
Compounds with a similar 1,2,4-oxadiazole structure have been used in the treatment of diseases caused by nonsense mutations , hypertension , and as adjunctive therapy of Parkinson’s disease .
Pharmacokinetics
The physicochemical properties of similar compounds suggest that they might have good bioavailability .
Result of Action
Compounds with a similar 1,2,4-oxadiazol structure have shown anti-infective activities , including anti-bacterial, anti-viral, and anti-leishmanial activities .
Action Environment
The stability of similar compounds suggests that they might be stable under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific rings and functional groups. Typical synthetic routes might include:
Formation of the Oxadiazole Ring: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrazole Ring: This might involve the condensation of hydrazines with 1,3-diketones or similar compounds.
Formation of the Pyridine Ring: This could be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reactions: The different rings and functional groups would be coupled together using reagents like palladium catalysts in cross-coupling reactions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions could target the nitrogen-containing rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Drug Development: Potential as a lead compound in the development of new pharmaceuticals.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazol-4-yl)(morpholino)methanone)
- (1-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazol-4-yl)(piperidino)methanone)
Uniqueness
The presence of the thiomorpholine ring might confer unique properties, such as increased lipophilicity or specific binding interactions, distinguishing it from similar compounds.
Properties
IUPAC Name |
[1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazol-4-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-12-15(19(26)24-6-8-28-9-7-24)11-21-25(12)16-10-14(4-5-20-16)18-22-17(23-27-18)13-2-3-13/h4-5,10-11,13H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMOMSZJDKHNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C4CC4)C(=O)N5CCSCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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